molecular formula C16H19N3O6 B4904140 1,3-DIMETHYL-5-[(3,4,5-TRIMETHOXYANILINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

1,3-DIMETHYL-5-[(3,4,5-TRIMETHOXYANILINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

Cat. No.: B4904140
M. Wt: 349.34 g/mol
InChI Key: PQWUYJRBKMOGHU-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-[(3,4,5-TRIMETHOXYANILINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a pyrimidinetrione core substituted with a trimethoxyanilino group, making it a valuable scaffold for drug development and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-[(3,4,5-TRIMETHOXYANILINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the condensation of 3,4,5-trimethoxyaniline with a suitable pyrimidinetrione precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the progress is monitored using thin-layer chromatography (TLC) until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-[(3,4,5-TRIMETHOXYANILINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1,3-DIMETHYL-5-[(3,4,5-TRIMETHOXYANILINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-[(3,4,5-TRIMETHOXYANILINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets, such as tubulin, leading to the inhibition of microtubule formation. This disruption of microtubule dynamics can result in cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other proteins and enzymes, modulating their activity and contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts and inhibits tubulin polymerization.

    Trimetrexate: A dihydrofolate reductase (DHFR) inhibitor used in cancer therapy.

    Trimethoprim: Another DHFR inhibitor used as an antibiotic.

Uniqueness

1,3-DIMETHYL-5-[(3,4,5-TRIMETHOXYANILINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable scaffold for developing new therapeutic agents with improved efficacy and reduced side effects .

Properties

IUPAC Name

6-hydroxy-1,3-dimethyl-5-[(3,4,5-trimethoxyphenyl)iminomethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6/c1-18-14(20)10(15(21)19(2)16(18)22)8-17-9-6-11(23-3)13(25-5)12(7-9)24-4/h6-8,20H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWUYJRBKMOGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC(=C(C(=C2)OC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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